Lanicor -

Lanicor

Catalog Number: EVT-8104737
CAS Number:
Molecular Formula: C41H64O14
Molecular Weight: 780.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanicor is a natural product found in Streptomyces purpurascens and Streptomyces violaceus with data available.
A cardiotonic glycoside obtained mainly from Digitalis lanata; it consists of three sugars and the aglycone DIGOXIGENIN. Digoxin has positive inotropic and negative chronotropic activity. It is used to control ventricular rate in ATRIAL FIBRILLATION and in the management of congestive heart failure with atrial fibrillation. Its use in congestive heart failure and sinus rhythm is less certain. The margin between toxic and therapeutic doses is small. (From Martindale, The Extra Pharmacopoeia, 30th ed, p666)
Classification

Lanicor is classified as a small molecule drug and falls under the category of cardiac glycosides. It is recognized for its role in improving cardiac output and controlling ventricular response rates in patients with atrial fibrillation.

Synthesis Analysis

The synthesis of Lanicor involves several steps, primarily focusing on the extraction and purification from plant sources. The traditional method for isolating digoxin includes:

  1. Extraction: Dried leaves of Digitalis lanata are macerated and treated with organic solvents like acetone or chloroform.
  2. Purification: The extract undergoes a series of reactions involving acetic acid and ferric chloride, which leads to the formation of distinct colored solutions that aid in identifying digoxin.
  3. Crystallization: Further purification often involves crystallization techniques to isolate digoxin from other glycosides present in the extract.

The Keller reaction is notably used during the purification process, where digoxin is distinguished by the olive-green color produced when reacting with ferric chloride, indicating its presence free from other glycosides that would produce different colors .

Molecular Structure Analysis

Lanicor has a complex molecular structure characterized by its chemical formula C41H64O14C_{41}H_{64}O_{14} and a molar mass of approximately 780.949 g/mol. The structure features multiple hydroxyl groups and a lactone ring, which are critical for its biological activity.

Structural Features

  • Functional Groups: The presence of hydroxyl (-OH) groups enhances its solubility and interaction with biological targets.
  • Stereochemistry: Digoxin exhibits specific stereoisomerism, which contributes to its pharmacological properties.
  • 3D Configuration: The three-dimensional arrangement is crucial for binding to the sodium-potassium adenosine triphosphatase enzyme, impacting its mechanism of action .
Chemical Reactions Analysis

Lanicor participates in various chemical reactions that are significant both in its synthesis and biological activity:

  1. Hydrolysis: Digoxin can undergo hydrolysis in physiological conditions, leading to the formation of less active metabolites.
  2. Enzymatic Reactions: It is primarily metabolized by liver enzymes (CYP3A4), which can affect its bioavailability and efficacy.
  3. Interaction with Transport Proteins: Digoxin interacts with P-glycoprotein, influencing its absorption and distribution within the body .
Mechanism of Action

The primary mechanism through which Lanicor exerts its effects is by inhibiting the sodium-potassium adenosine triphosphatase enzyme located in myocardial cells. This inhibition leads to:

  • Increased Intracellular Sodium: Elevated sodium levels reduce the activity of the sodium-calcium exchanger, resulting in increased intracellular calcium concentration.
  • Enhanced Contractility: Higher calcium levels facilitate stronger cardiac contractions by increasing calcium availability for binding to troponin C.
  • Regulated Heart Rhythm: By modulating electrical conduction through the heart, digoxin helps control heart rate, particularly in atrial fibrillation .
Physical and Chemical Properties Analysis

Lanicor exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 249.3 °C (480.7 °F).
  • Solubility: Limited solubility in water (0.0648 mg/mL at 20 °C), but it is more soluble in organic solvents.
  • Bioavailability: Ranges between 60% to 80% when administered orally.
  • Protein Binding: About 25% of digoxin binds to plasma proteins, affecting its distribution and therapeutic levels .
Applications

Lanicor has several important applications in clinical settings:

  1. Heart Failure Treatment: It is commonly prescribed for patients with congestive heart failure to improve symptoms and quality of life.
  2. Atrial Fibrillation Management: Used to control ventricular rates during episodes of atrial fibrillation.
  3. Research Applications: Investigated for potential use in other cardiovascular conditions due to its unique mechanism of action.

Clinical Considerations

Monitoring plasma levels is crucial due to its narrow therapeutic index; effective plasma concentrations typically range from 0.5 to 1.0 ng/mL for heart failure management .

Historical Evolution and Ethnopharmacological Foundations

Botanical Origins and Traditional Use in Pre-Modern Medicine

Lanicor (digoxin) originates from Digitalis plants, primarily the woolly foxglove (Digitalis lanata) and purple foxglove (Digitalis purpurea). These plants were integral to European folk medicine for centuries before scientific validation. Early records trace back to:

  • Ancient Greek and Roman eras: Pedanius Dioscorides (c. 40–90 AD) documented foxglove’s diuretic and wound-healing properties in De Materia Medica [3] [8].
  • 16th-century herbalists: Leonhard Fuchs (1542) coined the term "digitalis" (Latin digitus, meaning "finger"), describing the flower’s thimble-like shape. He noted its topical use for wounds and oral administration for edema [3] [7].
  • Celtic and Slavic traditions: Welsh and Irish communities used foxglove as a protective charm against "evil eye," while Slavic healers prescribed it for dropsy (fluid retention associated with heart failure) [3] [8].

Table 1: Key Botanical Sources of Lanicor

Botanical SpeciesCommon NamePrimary CompoundsTraditional Uses
Digitalis lanataWoolly foxgloveDigoxin, DigitoxinTreatment of dropsy, wound healing
Digitalis purpureaPurple foxgloveDigitoxinDiuretic, anti-edema agent
Digitalis ferrugineaRusty foxgloveLanatosidesFolk remedy for heart weakness

Despite widespread use, dosage variability and toxicity risks limited foxglove’s acceptance in mainstream medicine until the 18th century [3] [4].

William Withering’s Contributions to Digitalis Therapeutics

English physician William Withering (1741–1799) revolutionized digitalis therapy through systematic research. His work began in 1775 after observing a Shropshire herbalist successfully treating dropsy with a foxglove-containing mixture [3] [7]. Key contributions include:

  • Clinical standardization: In An Account of the Foxglove (1785), Withering detailed 163 cases, establishing dose-response relationships and optimal preparation methods (dried leaf infusions). He identified that early flowering stage leaves yielded the most potent extracts [3] [7].
  • Therapeutic insights: He correlated foxglove’s efficacy with specific symptoms: feeble pulse, pale complexion, and soft edema—later understood as markers of heart failure with atrial fibrillation [3].
  • Toxicity documentation: Withering cataloged adverse effects like visual disturbances (xanthopsia, yellow-tinted vision) and gastrointestinal symptoms, cautioning against overuse [3] [4].

Withering’s legacy is immortalized in his portrait holding a foxglove sprig and epitaph carvings of digitalis at Edgbaston Old Church [7].

Isolation and Standardization of Lanicor in the 20th Century

The transition from crude plant material to purified digoxin involved key 20th-century innovations:

  • Chemical isolation: In 1930, British chemist Sydney Smith isolated digoxin from D. lanata, noting its superior potency and stability compared to D. purpurea’s digitoxin [1] [6].
  • Pharmacokinetic refinement: Digoxin’s 60–80% oral bioavailability and 36–48-hour half-life (in normal renal function) made it clinically preferable to digitoxin, which has a longer half-life (5–7 days) and higher protein binding (97%) [4] [6].
  • Commercial production: Burroughs Wellcome launched the first branded digoxin tablet (Lanoxin™) in 1954 after FDA approval. The name "Lanicor" emerged as a common European synonym [3] [6].

Table 2: Milestones in Lanicor’s Development

YearEventKey Figure/EntitySignificance
1542Naming of DigitalisLeonhard FuchsFirst botanical classification
1785An Account of the Foxglove publishedWilliam WitheringClinical standardization of digitalis
1930Digoxin isolated from D. lanataSydney SmithIdentification of active compound
1954Lanoxin™ approved by FDABurroughs WellcomeFirst commercial digoxin product

Transition from Herbal Remedy to Modern Pharmacological Agent

Lanicor’s evolution exemplifies the shift from ethnopharmacology to mechanism-based drug development:

  • Abandonment of crude extracts: Variability in Digitalis leaf potency (due to soil, climate, and harvest time) necessitated purified digoxin for dose precision [1] [3].
  • Mechanistic insights: By the 1960s, research revealed digoxin’s action via Na+/K+ ATPase inhibition, increasing intracellular sodium and calcium. This enhanced cardiac contractility (positive inotropy) and reduced atrioventricular conduction (negative chronotropy) [1] [3].
  • Clinical repositioning: Once a first-line heart failure treatment, digoxin is now reserved for atrial fibrillation with rapid ventricular response or symptomatic heart failure with reduced ejection fraction despite optimal therapy. This shift followed trials showing mortality benefits of ACE inhibitors and beta-blockers [1] [3].

Table 3: Lanicor’s Key Chemical Identifiers

PropertyValue
IUPAC Name3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Molecular FormulaC₄₁H₆₄O₁₄
CAS Registry Number20830-75-5
SynonymsDigoxin, Lanoxin, 12β-hydroxydigitoxin

The synthesis of traditional knowledge (Withering’s observational acumen) and modern pharmacology (molecular targeting) underscores Lanicor’s enduring role in cardiology [1] [10].

Properties

Product Name

Lanicor

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C41H64O14

Molecular Weight

780.9 g/mol

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3

InChI Key

LTMHDMANZUZIPE-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.